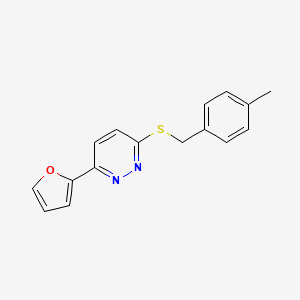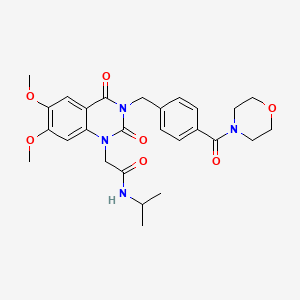
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C27H32N4O7 and its molecular weight is 524.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis and Reaction Studies : Studies involving compounds with isoquinoline moieties, such as the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline unit, showcase advanced methodologies in creating complex heterocyclic structures which are pivotal in medicinal chemistry and drug development (Abdallah, Hassaneen, & Abdelhadi, 2009). These methodologies could be applicable in synthesizing and modifying the compound of interest to explore its potential applications further.
Enantioselective Synthesis : The enantioselective synthesis of compounds, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from deprotonated α-aminonitrile, presents a methodological framework for creating chiral centers in complex molecules, which is crucial for the biological activity of many pharmaceuticals (Blank & Opatz, 2011). Such synthetic strategies could be explored for the asymmetric synthesis of the given compound or its derivatives.
Biological Applications and Docking Studies
Antimicrobial Activity : Research on chalcones incorporating isoquinoline moieties has demonstrated significant antimicrobial properties. For instance, a study on new chalcones showed promising activity against various microbial strains, including gram-negative and gram-positive bacteria, as well as fungi (Mukhtar et al., 2022). These findings suggest the potential for exploring the antimicrobial activity of the compound , considering its structural similarity.
Molecular Docking and Drug Design : The utilization of molecular docking studies to predict the binding affinity and interactions of compounds with biological targets is essential in drug discovery. For example, the docking study of chalcones revealed high binding affinity toward thymidine phosphorylase enzyme, indicating their potential as therapeutic agents (Mukhtar et al., 2022). Similarly, the compound of interest could be subject to computational studies to assess its potential as a lead compound in drug development.
Photophysical and Electrochemical Properties
- Dye-Sensitized Solar Cells : Research into the photophysical and electrochemical properties of compounds, particularly those containing cyanine dyes and isoquinoline units, has shown potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009). This indicates the broader applicability of such compounds in material science and renewable energy technologies.
properties
IUPAC Name |
2-[6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O7/c1-17(2)28-24(32)16-30-21-14-23(37-4)22(36-3)13-20(21)26(34)31(27(30)35)15-18-5-7-19(8-6-18)25(33)29-9-11-38-12-10-29/h5-8,13-14,17H,9-12,15-16H2,1-4H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOYBLJLPSTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCOCC4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2353771.png)
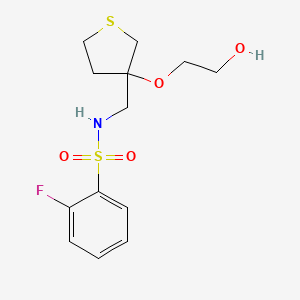
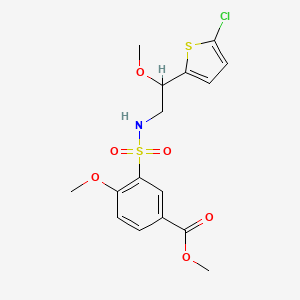
![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

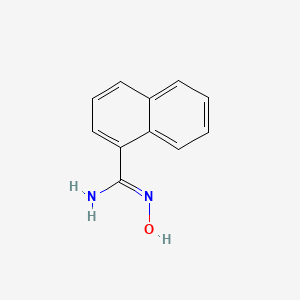
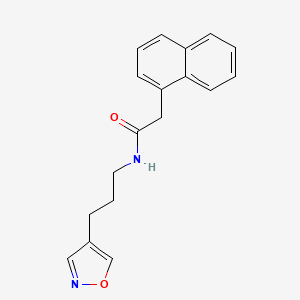
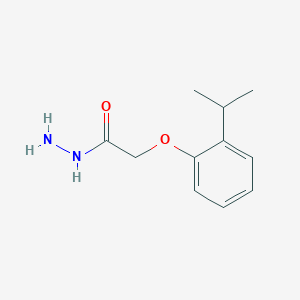
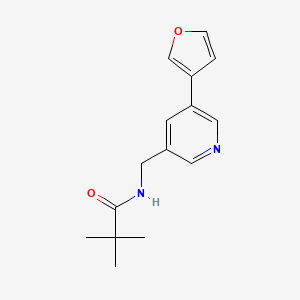


![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2353791.png)
